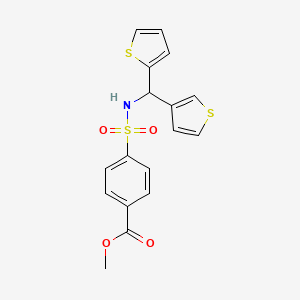

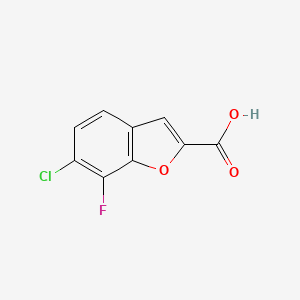

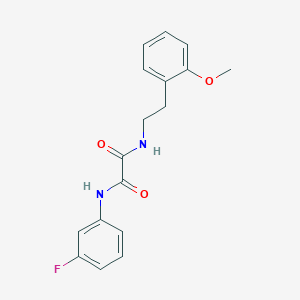

![molecular formula C19H20ClN5O4S B3015434 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 905798-03-0](/img/structure/B3015434.png)

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been recognized for their antibacterial properties. The presence of the triazole-thiol moiety in the compound suggests potential for use as an antibacterial agent. The specific substituents on the thiazole ring can significantly influence the antibacterial efficacy .

Antifungal Applications

Similar to their antibacterial properties, thiazole compounds can also exhibit antifungal activity. The structural features of this compound, particularly the amino and methoxy groups, may contribute to its ability to inhibit fungal growth .

Anti-inflammatory Potential

Thiazoles are known to possess anti-inflammatory properties. The compound could be explored for its use in treating inflammatory conditions, given the biological relevance of its core structure .

Antitumor and Anticancer Properties

The compound’s molecular framework is indicative of potential antitumor and anticancer applications. Thiazole derivatives have been studied for their cytotoxic properties against various cancer cell lines, and the unique substituents of this compound may offer new avenues for cancer treatment .

Antitubercular Activity

Thiazole derivatives have shown promise in the treatment of tuberculosis. The compound’s structural complexity, including the presence of a triazole ring, could be beneficial in developing new antitubercular drugs .

Antidiabetic Effects

The thiazole nucleus is a common feature in several antidiabetic drugs. Research into the specific activities of this compound could reveal its potential as an antidiabetic agent, possibly through enzyme inhibition or other mechanisms .

Antiviral Capabilities

Thiazole compounds have been investigated for their antiviral effects. The triazole-thiol and chloro-methoxyphenyl groups in this compound might interact with viral proteins or enzymes, disrupting viral replication .

Antioxidant Properties

The antioxidant capacity of thiazole derivatives is another area of interest. The electron-donating amino and methoxy groups on the compound could contribute to its ability to neutralize free radicals, which is valuable in preventing oxidative stress-related diseases .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by its functional groups, such as the amino group , triazole ring , and methoxyphenyl groups . Further experimental studies are needed to identify the specific targets.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Theamino group and triazole ring in its structure suggest potential interactions with biological targets through hydrogen bonding or coordination with metal ions in enzymes . The methoxyphenyl groups could contribute to the compound’s lipophilicity, influencing its ability to cross cell membranes .

Biochemical Pathways

Given the structural similarity to dopamine , it might interact with pathways involving neurotransmitters

Result of Action

It’s plausible that the compound could modulate the activity of its target proteins or enzymes, leading to changes in cellular processes or signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets . The presence of other molecules could lead to competitive or noncompetitive inhibition.

properties

IUPAC Name |

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O4S/c1-27-14-7-5-12(20)9-13(14)22-17(26)10-30-19-24-23-18(25(19)21)11-4-6-15(28-2)16(8-11)29-3/h4-9H,10,21H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFHFUVRXRHCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

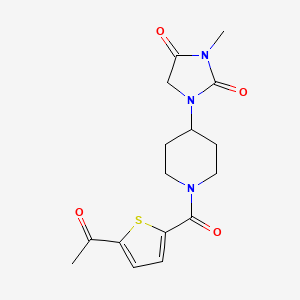

![(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3015351.png)

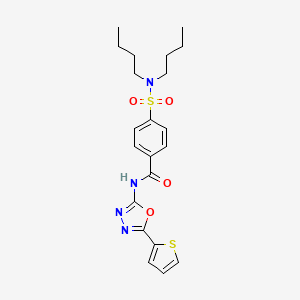

![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)

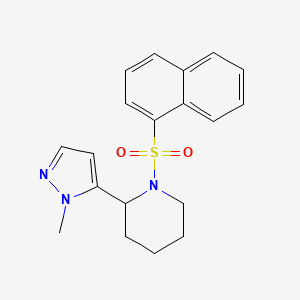

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)